molecular formula C8H4Cl2F2O2 B1457645 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid CAS No. 1552586-81-8

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid

Cat. No. B1457645
M. Wt: 241.02 g/mol
InChI Key: CDXMEVWDQNSWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is a chemical compound . It is a white to pale yellowish-beige crystalline powder .


Synthesis Analysis

The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid can involve Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid can be represented as a 2D or 3D model . The optimized geometry of the compound can be determined through potential energy curve analysis .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is a white to pale yellowish-beige crystalline powder . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of new ArN(H)C(=O)(CH2)3C(=O)OH derivative .
    • Method : The specific method of synthesis is not detailed in the source, but it involves the use of 2,4-dichlorophenyl as part of the compound .
    • Results : The new compound was successfully synthesized, and its amide oxygen atom not participating in a conventional hydrogen bond forms C–H …. O interactions and the amide-N-H does not form a close intermolecular contact .
  • Scientific Field: Agriculture

    • Application : Herbicide .
    • Method : 2,4-Dichlorophenoxyacetic acid, a similar compound, is used as a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .
    • Results : Most grasses such as cereals, lawn turf, and grassland are relatively unaffected by this herbicide .
  • Scientific Field: Environmental Science

    • Application : Degradation of 2,4-dichlorophenol in water .
    • Method : A study indicated excellent dechlorination efficiency and phenol conversion rate in the electrocatalytic reduction of 2,4-dichlorophenol with a Pd-MWCNTs/Ni-foam electrode .
    • Results : The electrode was found to efficiently degrade phenol in the electro-Fenton oxidation (EFO) process .
  • Scientific Field: Organic Chemistry

    • Application : Suzuki–Miyaura coupling .
    • Method : This process involves the use of boron reagents for cross-coupling reactions with alkynyl bromides or aniline/thiophenol .
    • Results : The Suzuki–Miyaura coupling reaction is widely applied in transition metal catalyzed carbon–carbon bond forming reactions .
  • Scientific Field: Agriculture

    • Application : Herbicide .
    • Method : 2,4-Dichlorophenoxyacetic acid, a compound similar to the one you asked about, is used as a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .
    • Results : Most grasses such as cereals, lawn turf, and grassland are relatively unaffected by this herbicide .
  • Scientific Field: Analytical Chemistry

    • Application : Determination of phenoxyalkanoic acid herbicides .
    • Method : 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of phenoxyalkanoic acid herbicides in blood by GC with electron-capture detection .
    • Results : The method allows for the accurate detection and quantification of phenoxyalkanoic acid herbicides .
  • Scientific Field: Organic Chemistry

    • Application : Selective hydroxylation to phenols .
    • Method : The specific method of synthesis is not detailed in the source, but it involves the use of 2,4-dichlorophenylboronic acid .
    • Results : The new compound was successfully synthesized .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of biologically active molecules .
    • Method : N-hydroxyindole-2-carboxylates for use as lactate dehydrogenase inhibitors .
    • Results : The new compound was successfully synthesized .
  • Scientific Field: Analytical Chemistry

    • Application : Determination of 2-methyl-4-chlorophenoxyacetic acid (herbicide) in soils .
    • Method : 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of 2-methyl-4-chlorophenoxyacetic acid in soils by GC technique .
    • Results : The method allows for the accurate detection and quantification of 2-methyl-4-chlorophenoxyacetic acid .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXMEVWDQNSWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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